molecular formula C10H7ClO3 B8759667 3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl chloride

3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl chloride

Cat. No. B8759667
M. Wt: 210.61 g/mol
InChI Key: WBJQTHIVYWAEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880020B2

Procedure details

(Method G2) To a suspension of 3-benzo[1,3]dioxol-5-yl-acrylic acid (1a) (0.38 g, 1.98 mmol) in dichloromethane (8.0 ml) oxalyl chloride (0.62 ml, 7.08 mmol) and one drop of dimethylformamide were added. The reaction mixture was stirred at 40° C. for one hour and concentrated under reduced pressure to give crude title compound (0.41 g, 98%).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[CH:11][C:12]([OH:14])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.[Cl:15]CCl>CN(C)C=O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[CH:11][C:12]([Cl:15])=[O:14])=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=CC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.